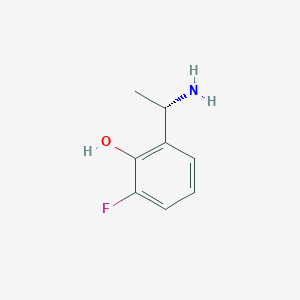
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O3S. It is known for its unique chemical properties, particularly its reactivity due to the presence of both hydroxyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-hydroxy-4,6-bis(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The product is then purified using standard techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethylformamide are typically used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide functionality.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its behavior in various chemical environments.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,4,6-Trifluorobenzenesulfonyl chloride
- 2-Hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. The hydroxyl group adds another dimension to its reactivity, allowing for a broader range of chemical transformations compared to similar compounds that lack this functional group.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H3ClF6O3S |
|---|---|
分子量 |
328.62 g/mol |
IUPAC名 |
2-hydroxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF6O3S/c9-19(17,18)6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H |
InChIキー |
HMPZXUYXFVUUMK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)









![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)

